Chlorhydrate de monophosphate de thiamine dihydraté

Vue d'ensemble

Description

Synthesis Analysis

Thiamine phosphate synthesis involves the enzyme thiamin phosphate synthase, which catalyzes the formation of thiamine phosphate from 4-amino-5-(hydroxymethyl)-2-methylpyrimidine pyrophosphate and 5-(hydroxyethyl)-4-methylthiazole phosphate. Studies suggest a dissociative mechanism for this reaction, indicating a complex interplay of substrates, intermediates, and enzyme active sites to facilitate the synthesis (Peapus et al., 2001).

Molecular Structure Analysis

The molecular structure of thiamin phosphate synthase, analyzed through crystal structures, reveals insights into the enzyme's mechanism of action. The enzyme's structure, particularly the active site configuration, supports a reaction mechanism that proceeds via a carbenium ion intermediate, highlighting the sophisticated molecular architecture that facilitates thiamine phosphate synthesis (Peapus et al., 2001).

Chemical Reactions and Properties

Thiamin phosphate synthase's action underscores the chemical intricacies underlying thiamin biosynthesis. The enzyme's reaction mechanism, involving the formation of a pyrimidine carbocation intermediate, underscores the enzyme's role in orchestrating complex chemical transformations essential for thiamin phosphate production (Hanes, Ealick, & Begley, 2007).

Physical Properties Analysis

The enzyme-substrate complex's structural characterization provides insight into the physical properties of thiamin phosphate synthase, including its substrate specificity and the physical basis of its catalytic efficiency. This understanding is crucial for elucidating the enzyme's role in thiamin phosphate synthesis and its regulation within the thiamin biosynthetic pathway (Peapus et al., 2001).

Chemical Properties Analysis

The enzymatic synthesis of thiamin phosphate, involving thiamin phosphate synthase, highlights the chemical properties critical to the enzyme's function, such as its catalytic mechanism and the stabilization of reaction intermediates. These properties are essential for the efficient production of thiamin phosphate, a key step in thiamin biosynthesis (Hanes, Ealick, & Begley, 2007).

Applications De Recherche Scientifique

Recherche biochimique

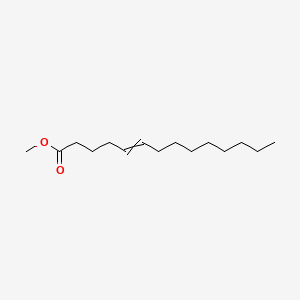

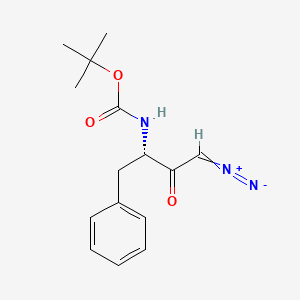

Le chlorhydrate de monophosphate de thiamine dihydraté est souvent utilisé en recherche biochimique en raison de son rôle de coenzyme dans diverses réactions enzymatiques. Il est impliqué dans le métabolisme des sucres et des acides aminés, ce qui en fait un composant crucial dans les études liées à ces voies biochimiques {svg_1}.

Études nutritionnelles

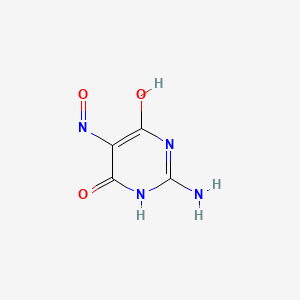

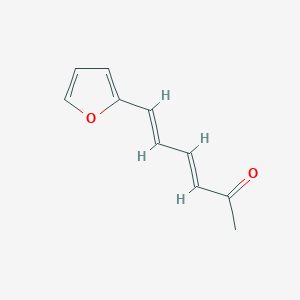

En tant que forme de vitamine B1, le chlorhydrate de monophosphate de thiamine dihydraté est essentiel à une bonne nutrition. Il est utilisé dans les études nutritionnelles pour comprendre l'impact d'une carence en vitamine B1 et le rôle de cette vitamine dans le maintien de la santé {svg_2}.

Recherche neurologique

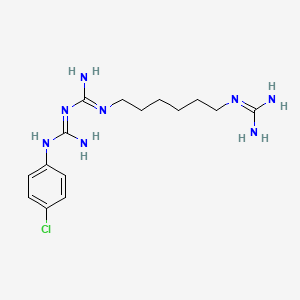

Le chlorhydrate de monophosphate de thiamine dihydraté joue un rôle important dans le fonctionnement du système nerveux. Il est utilisé en recherche neurologique pour étudier des affections comme le syndrome de Wernicke-Korsakoff, qui est associé à une carence en thiamine {svg_3}.

Applications pharmaceutiques

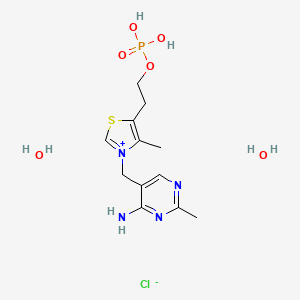

Dans l'industrie pharmaceutique, le chlorhydrate de monophosphate de thiamine dihydraté est utilisé dans la formulation de suppléments et de médicaments destinés à traiter une carence en thiamine {svg_4}.

Recherche agricole

Le chlorhydrate de monophosphate de thiamine dihydraté est utilisé en recherche agricole pour étudier son impact sur la croissance et le développement des plantes. Il est particulièrement important dans les études liées à la résistance des plantes aux conditions de stress {svg_5}.

Étalon en chromatographie liquide haute performance (HPLC)

Le chlorhydrate de monophosphate de thiamine dihydraté a été utilisé comme étalon en chromatographie liquide haute performance (HPLC) pour quantifier la thiamine dans les exsudats végétaux et pour évaluer sa pureté {svg_6} {svg_7}.

Mécanisme D'action

Target of Action

Thiamine monophosphate chloride dihydrate, also known as Thiamine phosphate, primarily targets thiamine-phosphate kinase (EC 2.7.4.16) . This enzyme plays a crucial role in the metabolism of thiamine, a vitamin essential for normal growth and development .

Mode of Action

Thiamine phosphate acts as a substrate for thiamine-phosphate kinase . It is thought that the mechanism of action of thiamine on endothelial cells is related to a reduction in intracellular protein glycation by redirecting the glycolytic flux . The active forms of thiamine are phosphorylated thiamine derivatives .

Biochemical Pathways

Thiamine phosphate is a precursor of thiamine pyrophosphate (TPP) . TPP is a coenzyme involved in the catabolism of sugars and amino acids . It plays a key role in intracellular glucose metabolism . Thiamine phosphate acts as an intermediate in the hydrolysis of thiamine pyrophosphate to thiamine .

Pharmacokinetics

It is known that thiamine cannot be stored in the body; once absorbed, the vitamin is concentrated in muscle tissue .

Result of Action

The action of thiamine phosphate helps the body convert carbohydrates and fat into energy . It is essential for normal growth and development and helps to maintain proper functioning of the heart and the nervous and digestive systems .

Action Environment

The stability and efficacy of thiamine phosphate can be influenced by environmental factors. For instance, it is stable in acidic environments but can decompose under alkaline conditions . The storage temperature also affects its stability, with a recommended storage temperature of 2-8°C .

Propriétés

IUPAC Name |

2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl dihydrogen phosphate;chloride;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N4O4PS.ClH.2H2O/c1-8-11(3-4-20-21(17,18)19)22-7-16(8)6-10-5-14-9(2)15-12(10)13;;;/h5,7H,3-4,6H2,1-2H3,(H3-,13,14,15,17,18,19);1H;2*1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FANVXQCOBPOPEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOP(=O)(O)O.O.O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22ClN4O6PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501036039 | |

| Record name | Thiamine monophosphate chloride dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501036039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

273724-21-3 | |

| Record name | Monophosphothiamine dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0273724213 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiamine monophosphate chloride dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501036039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiamine monophosphate chloride dihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MONOPHOSPHOTHIAMINE DIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J75F6GA5EP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(1,3-Dihydro-5,6-dimethoxy-1-oxo-2H-indenylidene)methyl]-1-(phenylmethyl)-pyridinium Bromide](/img/no-structure.png)

![4-[(Z)-2-Methoxyvinyl]pyridine](/img/structure/B1142137.png)

![(3aR,4S,5R,6aS)-4-(hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B1142142.png)

![Sodium;4-[2-[2-[2-chloro-3-[2-[3,3-dimethyl-1-(4-sulfonatobutyl)indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate](/img/structure/B1142146.png)

![Dichloro [(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphathyl] ruthenium(II)](/img/structure/B1142154.png)